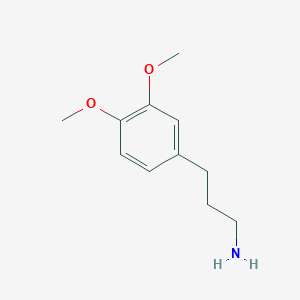

3-(3,4-Dimethoxyphenyl)propan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8H,3-4,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYQSKUMIFPNFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367671 | |

| Record name | 3-(3,4-dimethoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14773-42-3 | |

| Record name | 3,4-Dimethoxybenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14773-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-dimethoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-Dimethoxy-phenyl)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-(3,4-Dimethoxyphenyl)propan-1-amine: Pathways, Protocols, and Mechanistic Insights

Abstract: This technical guide provides an in-depth exploration of the principal synthetic pathways for 3-(3,4-Dimethoxyphenyl)propan-1-amine, a valuable amine building block in pharmaceutical and organic synthesis. The document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the strategic and practical considerations for its preparation. We will dissect three core synthetic strategies originating from the common precursor, 3,4-dimethoxybenzaldehyde (veratraldehyde). Each pathway is evaluated based on its mechanistic rationale, operational efficiency, and scalability. Detailed, step-by-step experimental protocols are provided, supported by authoritative citations from peer-reviewed literature and patents. The guide employs comparative data tables and visual workflow diagrams to facilitate a clear, logical understanding of each method, empowering scientists to select the optimal route for their specific research and development objectives.

Introduction

Chemical Profile and Significance

This compound, also known as homoveratrylamine with an extended propyl chain, is a primary amine featuring the 3,4-dimethoxyphenyl scaffold. This structural motif is a privileged pharmacophore present in numerous biologically active molecules and natural products. The compound serves as a key intermediate in the synthesis of more complex molecular architectures, particularly in the development of novel therapeutic agents. Its utility stems from the reactive primary amine group, which is a versatile handle for a wide array of chemical transformations, including amidation, alkylation, and the formation of heterocyclic systems.

Strategic Importance in Synthesis

The synthesis of this compound is a foundational step in multi-step synthetic campaigns. The efficiency, scalability, and cost-effectiveness of its production can significantly impact the viability of a larger drug development program. The choice of synthetic route is therefore a critical decision, influenced by factors such as precursor availability, reagent safety, reaction yield, and purification complexity. This guide focuses on pathways starting from veratraldehyde, a readily available and cost-effective commodity chemical derived from sources like vanillin.[1][2]

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals several logical bond disconnections. The primary amine can be installed late-stage by the reduction of a corresponding nitrogen-containing functional group, such as a nitrile or a nitro group. The three-carbon chain can be constructed via carbon-carbon bond-forming reactions originating from a C1 or C2 synthon added to the veratraldehyde precursor.

Caption: Retrosynthetic overview for this compound.

Key Synthetic Pathways from Veratraldehyde

This section details three robust and field-proven pathways for the synthesis of the target molecule.

Pathway A: Henry Reaction and Nitro Group Reduction

This classic two-step approach leverages the Henry (nitroaldol) reaction to form the carbon chain and introduce the nitrogen atom precursor simultaneously. The subsequent reduction of the nitro group is a high-yielding transformation.

3.1.1 Strategic Overview & Mechanistic Rationale The first step is a Knoevenagel-type condensation between veratraldehyde and nitroethane. This reaction is base-catalyzed, typically using a mild base like ammonium acetate, which facilitates the deprotonation of nitroethane to form a nucleophilic nitronate anion.[3] This anion attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-nitro alcohol readily dehydrates under the reaction conditions to yield the conjugated nitropropene derivative. The second step involves the powerful reduction of both the nitro group and the carbon-carbon double bond. Lithium aluminum hydride (LiAlH₄) is an exceptionally effective reagent for this transformation, as it is a potent source of hydride ions capable of reducing both functional groups in a single operation.[4][5]

3.1.2 Workflow Diagram: Pathway A

Caption: Workflow for the Henry Reaction pathway.

3.1.3 Detailed Experimental Protocol

Step 1: Synthesis of 1-(3,4-Dimethoxyphenyl)-2-nitropropene

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3,4-dimethoxybenzaldehyde (1.0 eq), nitroethane (1.2 eq), and ammonium acetate (0.4 eq).

-

Add toluene as the solvent to facilitate azeotropic removal of water.

-

Heat the mixture to reflux (approx. 110-120 °C) and monitor the reaction progress by observing water collection in the Dean-Stark trap and by TLC analysis.

-

After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield yellow crystals.

Step 2: Reduction to this compound

-

CAUTION: LiAlH₄ is a pyrophoric reagent that reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (4.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the 1-(3,4-dimethoxyphenyl)-2-nitropropene (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

-

Upon completion, cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine. Purification can be achieved by vacuum distillation or column chromatography.

Pathway B: Acrylonitrile Condensation and Nitrile Group Reduction

This pathway also builds the three-carbon chain from veratraldehyde but utilizes a nitrile as the nitrogen precursor. It involves a Knoevenagel condensation followed by a two-fold reduction.

3.2.1 Strategic Overview & Mechanistic Rationale The initial step involves a base-catalyzed Knoevenagel condensation of veratraldehyde with acetonitrile.[6] This forms 3-(3,4-dimethoxyphenyl)acrylonitrile. The subsequent reduction is a key advantage of this route. Catalytic hydrogenation using a heterogeneous catalyst like Raney Nickel or Palladium on Carbon (Pd/C) can often reduce both the alkene C=C double bond and the nitrile C≡N triple bond in a single, high-pressure hydrogenation step.[7] This "one-pot" reduction is highly atom-economical and avoids the use of pyrophoric hydride reagents, making it more amenable to large-scale industrial production. Alternatively, a chemical reduction using LiAlH₄ can also be employed to reduce the nitrile group after the double bond has been selectively reduced first.[4][6]

3.2.2 Workflow Diagram: Pathway B

Caption: Workflow for the Acrylonitrile Condensation pathway.

3.2.3 Detailed Experimental Protocol

Step 1: Synthesis of 3-(3,4-Dimethoxyphenyl)acrylonitrile

-

In a suitable reactor, combine veratraldehyde (1.0 eq), acetonitrile (used in excess as both reagent and solvent), and a strong base such as sodium methoxide or potassium tert-butoxide (catalytic to stoichiometric amounts).

-

Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC or GC.

-

After completion, cool the mixture and neutralize the base with a mild acid (e.g., acetic acid or dilute HCl).

-

Remove the excess acetonitrile under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude acrylonitrile, which can be purified by crystallization or chromatography.

Step 2: Reduction to this compound

-

In a high-pressure hydrogenation vessel (Parr apparatus), charge the 3-(3,4-dimethoxyphenyl)acrylonitrile (1.0 eq), a suitable solvent (e.g., ethanol or methanol), and the hydrogenation catalyst (e.g., 5-10 wt% Raney Nickel or 10% Pd/C).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-500 psi).

-

Heat the mixture (e.g., 50-100 °C) with vigorous stirring. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

After the reaction is complete (typically 8-24 hours), cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to afford the target amine. Further purification can be performed by vacuum distillation.

Pathway C: Reductive Amination of 3-(3,4-Dimethoxyphenyl)propanal

This is a highly convergent and efficient route, provided the precursor aldehyde is accessible. Reductive amination is a cornerstone of industrial amine synthesis due to its high efficiency and selectivity.[8]

3.3.1 Strategic Overview & Mechanistic Rationale This pathway first requires the synthesis of 3-(3,4-dimethoxyphenyl)propanal. This can be achieved via several methods, such as the hydroformylation of 3,4-dimethoxystyrene or the partial reduction of 3-(3,4-dimethoxyphenyl)propanoic acid or its ester. Once the aldehyde is obtained, it is reacted with an ammonia source (e.g., ammonia gas, ammonium chloride, or a solution of ammonia in alcohol) to form an intermediate imine or enamine in situ. This intermediate is not isolated but is immediately reduced to the primary amine.[9][10] Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent depends on the desired reaction conditions and pH stability of the substrate.

3.3.2 Workflow Diagram: Pathway C

Caption: Workflow for the Reductive Amination pathway.

3.3.3 Detailed Experimental Protocol

Step 1: Synthesis of 3-(3,4-Dimethoxyphenyl)propanal (Illustrative Example) (Note: This precursor can be synthesized via multiple routes. A common lab-scale method is the oxidation of the corresponding alcohol.)

-

Dissolve 3-(3,4-dimethoxyphenyl)propan-1-ol (1.0 eq) in a suitable solvent like dichloromethane (DCM).

-

Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at room temperature.

-

Stir the mixture for 2-4 hours until the starting material is consumed (monitor by TLC).

-

Dilute the reaction with diethyl ether and filter the mixture through a plug of silica gel or Celite to remove the chromium salts.

-

Concentrate the filtrate to yield the crude aldehyde, which should be used promptly in the next step due to its potential instability.

Step 2: Reductive Amination to this compound

-

Dissolve the crude 3-(3,4-dimethoxyphenyl)propanal (1.0 eq) in methanol.

-

Add ammonium acetate (5-10 eq) or saturate the solution with ammonia gas.

-

Add the reducing agent, sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise, maintaining the pH between 6 and 7 by adding glacial acetic acid if necessary.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction by adding dilute aqueous HCl until the solution is acidic (pH ~2) to destroy excess reducing agent.

-

Basify the solution with concentrated aqueous NaOH (pH >12) and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target amine. Vacuum distillation provides high purity.

Comparative Analysis of Pathways

The selection of an optimal synthetic route depends on the specific requirements of the laboratory or production facility.

| Parameter | Pathway A (Henry Reaction) | Pathway B (Nitrile Reduction) | Pathway C (Reductive Amination) |

| Overall Yield | Moderate to Good | Good to Excellent | Good to Excellent |

| Scalability | Moderate (LiAlH₄ use is challenging on a large scale) | Excellent (Catalytic hydrogenation is ideal for scale-up) | Excellent (Well-established industrial process) |

| Reagent Safety | Poor (Requires pyrophoric LiAlH₄ and toxic nitroalkanes) | Good (Avoids highly reactive hydrides if using hydrogenation) | Good (NaBH₃CN is toxic but manageable; hydrogenation is preferred) |

| Atom Economy | Moderate | Good | Excellent |

| Number of Steps | 2 | 2 | 2 (assuming propanal is available) |

| Precursor Cost | Low (Nitroethane is inexpensive) | Low (Acetonitrile is inexpensive) | High (Propanal precursor is more expensive) |

Purification and Characterization

Purification: The final product, this compound, is typically a liquid at room temperature. The most effective method for purification on a laboratory scale is vacuum distillation . For achieving very high purity, column chromatography on silica gel can be employed, using a solvent system such as dichloromethane/methanol with a small amount of triethylamine to prevent the amine from tailing on the acidic silica.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the presence of the dimethoxy and aminopropyl groups.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H stretches of the primary amine (around 3300-3400 cm⁻¹), C-H stretches, and aromatic C=C bonds.

Conclusion

The synthesis of this compound can be successfully achieved through several strategic pathways, each with distinct advantages and challenges.

-

Pathway A (Henry Reaction) is a reliable lab-scale method but is hampered by the safety concerns and scalability issues associated with lithium aluminum hydride.

-

Pathway B (Nitrile Reduction) , particularly when employing catalytic hydrogenation, represents a robust, safe, and highly scalable option suitable for both academic and industrial settings.

-

Pathway C (Reductive Amination) is arguably the most efficient and convergent route, though its practicality is contingent on the availability of the 3-(3,4-dimethoxyphenyl)propanal precursor.

For large-scale production where safety and process simplicity are paramount, the acrylonitrile condensation followed by catalytic hydrogenation (Pathway B) often presents the most balanced and advantageous approach. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently undertake the synthesis of this important chemical intermediate.

References

- HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine - Google P

- US3337558A - Preparation of homoveratrylamides - Google P

- Synthesis of Tetrahydroisoquinolines Based on Homoveratrilamine and 3–Indolylacetic Acid - International Journal of Chemical and Physical Sciences. (URL: [Link])

- Veratraldehyde, 6-nitro - Organic Syntheses Procedure. (URL: [Link])

- US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine. (URL: )

- Homoveratrylamine Manufacturer & Exporter in India - Adroit Pharma. (URL: [Link])

- Synthesis of 3,4-dimethoxy-β-nitrostyrene - PrepChem.com. (URL: [Link])

- This compound (14773-42-3) - Chemchart. (URL: [Link])

- veratraldehyde - Organic Syntheses Procedure. (URL: [Link])

- Lithium Aluminum Hydride (LiAlH4)

- CN104672105B - The preparation method of L-3-(3,4-Dimethoxyphenyl)

- Study On The Synthesis Of Veratraldehyde And Its Deriv

- 19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. (URL: [Link])

- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. (URL: [Link])

- Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4.

- Ch22: Reduction of Amides using LiAlH4 to amines - University of Calgary. (URL: [Link])

- Experiment 5 Reductions with Lithium Aluminium Hydride. (URL: [Link])

- Synthesis of 3,4-dimethoxy phenoxy propionitrile - PrepChem.com. (URL: [Link])

- Preparation of 3,4-dimethoxybenzaldehyde - PrepChem.com. (URL: [Link])

- 3,4-dimethoxybenzaldehyde - Stenutz. (URL: [Link])

- 3-Phthalimido-3-(3,4-dimethoxyphenyl)propionitrile | C19H16N2O4 | CID 9949622. (URL: [Link])

- US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine. (URL: )

- DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION - Google P

- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI. (URL: [Link])

- On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene - PubMed. (URL: [Link])

- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. (URL: [Link])

- Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Publishing. (URL: [Link])

- A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA)

- Kinetics investigation on the hydrogenation of acrylonitrile-butadiene rubber latex by using new catalytic reaction sys… - OUCI. (URL: [Link])

- Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P)

- Impact of reaction parameters on the chemical profile of 3,4-methylenedioxymethamphetamine synthesized via reductive amin

- Hydrogenation of acrylonitrile–butadiene copolymer latex using water-soluble rhodium catalysts - ResearchG

- Direct Catalytic Hydrogenation of an Acrylonitrile-Butadiene Rubber Latex Using Wilkinson's Catalyst | Request PDF - ResearchG

- CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google P

Sources

- 1. globethesis.com [globethesis.com]

- 2. prepchem.com [prepchem.com]

- 3. prepchem.com [prepchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Kinetics investigation on the hydrogenation of acrylonitrile-butadiene rubber latex by using new catalytic reaction sys… [ouci.dntb.gov.ua]

- 8. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

- 9. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact of reaction parameters on the chemical profile of 3,4-methylenedioxymethamphetamine synthesized via reductive amination: target analysis based on GC-qMS compared to non-targeted analysis based on GC×GC-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 3-(3,4-Dimethoxyphenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-(3,4-dimethoxyphenyl)propan-1-amine, a substituted phenethylamine derivative of interest in medicinal chemistry and organic synthesis. This document delves into the compound's synthesis, spectroscopic characterization, reactivity, and known biological context. Drawing from established chemical principles and available data on analogous structures, this guide aims to equip researchers and drug development professionals with the foundational knowledge necessary for the effective utilization and further investigation of this compound.

Introduction

This compound, also known as 3,4-dimethoxybenzenepropanamine, belongs to the phenethylamine class of compounds. Its structure, featuring a 3,4-dimethoxyphenyl moiety connected to a propylamino group, makes it a valuable building block in the synthesis of more complex molecules, particularly those with potential pharmacological activity. The presence of the dimethoxy-substituted benzene ring and a primary amine functional group dictates its chemical behavior and potential for biological interactions. This guide will systematically explore the key chemical attributes of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and formulation.

| Property | Value | Source |

| CAS Number | 14773-42-3 | [1][2] |

| Molecular Formula | C₁₁H₁₇NO₂ | [3] |

| Molecular Weight | 195.26 g/mol | [3] |

| Physical Form | Liquid | [4] |

| Boiling Point | 292.37 °C (Predicted) | [1] |

| Density | 1.04 g/cm³ (Predicted) | [1] |

| InChI Key | WYYQSKUMIFPNFW-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes, primarily involving the reduction of a nitrogen-containing functional group at the terminus of the propyl chain. The choice of starting material and reducing agent can be tailored based on laboratory resources and desired scale.

Reduction of 3-(3,4-Dimethoxyphenyl)propionitrile

A common and efficient method for the synthesis of primary amines is the reduction of the corresponding nitrile. 3-(3,4-Dimethoxyphenyl)propionitrile, the precursor, can be synthesized from 3,4-dimethoxybenzyl chloride.

Workflow for Nitrile Reduction:

Caption: General workflow for the synthesis of this compound via nitrile reduction.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

-

Rationale: Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines in high yield.[5][6][7] The reaction proceeds via nucleophilic attack of hydride ions on the nitrile carbon.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) is prepared under a nitrogen atmosphere.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of 3-(3,4-dimethoxyphenyl)propionitrile (1 equivalent) in anhydrous THF is added dropwise to the stirred suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

-

The resulting granular precipitate is filtered off and washed with THF or diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by vacuum distillation to afford this compound as a liquid.

-

Experimental Protocol: Catalytic Hydrogenation

-

Rationale: Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction and is often more suitable for larger-scale syntheses.[8] Common catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂).

-

Procedure:

-

3-(3,4-Dimethoxyphenyl)propionitrile is dissolved in a suitable solvent, such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines.

-

A catalytic amount of Raney nickel or Pd/C is added to the solution.

-

The mixture is subjected to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (typically 3-5 atm) at a slightly elevated temperature (e.g., 40-60 °C).

-

The reaction is monitored by the cessation of hydrogen uptake.

-

Upon completion, the catalyst is carefully filtered off through a pad of Celite.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by vacuum distillation to yield the desired primary amine.

-

Reduction of 3-(3,4-Dimethoxyphenyl)propanamide

Another viable synthetic route involves the reduction of the corresponding amide, 3-(3,4-dimethoxyphenyl)propanamide. This amide can be prepared from 3-(3,4-dimethoxyphenyl)propanoic acid.[9]

Workflow for Amide Reduction:

Caption: General workflow for the synthesis of this compound via amide reduction.

Experimental Protocol: Reduction with LiAlH₄

-

Procedure: The experimental procedure for the reduction of 3-(3,4-dimethoxyphenyl)propanamide with LiAlH₄ is analogous to the protocol described for the nitrile reduction. The amide is dissolved in anhydrous THF and added dropwise to a suspension of LiAlH₄ in THF. The reaction is typically worked up in the same manner to yield the primary amine.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, and the protons of the propyl chain.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.7-6.8 | m | 3H | Ar-H |

| ~3.85 | s | 6H | 2 x -OCH₃ |

| ~2.7 | t | 2H | -CH₂-NH₂ |

| ~2.6 | t | 2H | Ar-CH₂- |

| ~1.8 | m | 2H | -CH₂-CH₂-CH₂- |

| ~1.3 | br s | 2H | -NH₂ |

-

Justification: The aromatic protons will appear in the typical aromatic region, with their specific splitting pattern depending on the coupling constants. The two methoxy groups are expected to be chemically equivalent, giving rise to a sharp singlet at around 3.85 ppm. The methylene group adjacent to the amine will be deshielded and appear as a triplet around 2.7 ppm. The benzylic methylene group will also be a triplet around 2.6 ppm. The central methylene of the propyl chain will be a multiplet (quintet or sextet) around 1.8 ppm. The amine protons will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~149 | Ar-C-OCH₃ |

| ~147 | Ar-C-OCH₃ |

| ~134 | Ar-C (quaternary) |

| ~120 | Ar-CH |

| ~112 | Ar-CH |

| ~111 | Ar-CH |

| ~56 | -OCH₃ |

| ~42 | -CH₂-NH₂ |

| ~34 | Ar-CH₂- |

| ~33 | -CH₂-CH₂-CH₂- |

-

Justification: The aromatic carbons will appear in the downfield region, with the carbons attached to the methoxy groups being the most deshielded. The methoxy carbons will resonate around 56 ppm. The carbons of the propyl chain will appear in the upfield region, with the carbon attached to the nitrogen being the most deshielded of the three.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H stretching (primary amine) |

| 2850-3000 | Medium-Strong | C-H stretching (aliphatic and aromatic) |

| 1580-1650 | Medium | N-H bending (scissoring) |

| 1500-1600 | Medium-Strong | C=C stretching (aromatic ring) |

| 1200-1275 | Strong | C-O stretching (aryl ether, asymmetric) |

| 1020-1075 | Medium | C-O stretching (aryl ether, symmetric) |

| 1020-1220 | Medium | C-N stretching |

-

Justification: The most characteristic feature will be the broad N-H stretching absorption in the 3300-3500 cm⁻¹ region, which is typical for primary amines.[10] The C-H stretching vibrations of the aromatic and aliphatic parts will be observed below 3000 cm⁻¹. The aromatic C=C stretching and the strong C-O stretching of the methoxy groups will also be prominent features.[10][11]

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 195, corresponding to the molecular weight of the compound.

-

Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the loss of a C₂H₅ radical, leading to a fragment at m/z = 166. Another alpha-cleavage could lead to the formation of a CH₂=NH₂⁺ fragment at m/z = 30.

-

Loss of a Methyl Group: Loss of a methyl radical from one of the methoxy groups would result in a fragment at m/z = 180.

-

Benzylic Cleavage: Cleavage of the bond between the first and second carbons of the propyl chain would result in a tropylium-like ion at m/z = 151.

Chemical Reactivity

The chemical reactivity of this compound is governed by its two main functional groups: the primary amine and the electron-rich dimethoxy-substituted benzene ring.

Reactions of the Primary Amine

The lone pair of electrons on the nitrogen atom makes the primary amine group nucleophilic and basic.

-

N-Acylation: The amine readily reacts with acylating agents such as acyl chlorides and anhydrides to form amides.[12][13] This reaction is often used to protect the amine group or to synthesize derivatives with altered biological activity.

Workflow for N-Acylation:

Caption: General workflow for the N-acylation of this compound.

-

N-Alkylation: The amine can be alkylated using alkyl halides, although over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts, is a common issue. Reductive amination with aldehydes or ketones provides a more controlled method for the synthesis of secondary and tertiary amines.

Reactions of the Aromatic Ring

The two methoxy groups are electron-donating, activating the benzene ring towards electrophilic aromatic substitution.

-

Pictet-Spengler Reaction: This is a key reaction for the synthesis of tetrahydroisoquinolines. This compound can undergo condensation with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2][4][14] The electron-rich nature of the dimethoxybenzene ring facilitates this reaction.[2]

Workflow for Pictet-Spengler Reaction:

Caption: General workflow for the Pictet-Spengler reaction of this compound.

Biological Context and Potential Applications

While direct pharmacological studies on this compound are limited, its structural similarity to known neuroactive compounds suggests potential for biological activity.

-

Structural Analogy to Dopamine and Serotonin: The phenethylamine skeleton is a common feature in many neurotransmitters and psychoactive compounds. The 3,4-dimethoxy substitution pattern is found in mescaline, a psychedelic phenethylamine. The shorter-chain analog, 3,4-dimethoxyphenethylamine (DMPEA), is an analog of dopamine and has been studied for its potential neurological effects.[15] Therefore, this compound and its derivatives are of interest for their potential interactions with dopaminergic and serotonergic systems.[16][17][18][19]

-

Intermediate in Drug Synthesis: The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its ability to undergo reactions at both the amine and the aromatic ring allows for the construction of diverse molecular scaffolds for drug discovery programs.[13][20][21]

Safety and Handling

Based on available safety data sheets, this compound is considered hazardous.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.[4]

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

-

Handling: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable chemical entity with a rich potential for applications in organic synthesis and medicinal chemistry. Its synthesis is achievable through standard reductive methods, and its reactivity is characterized by the dual functionality of a primary amine and an activated aromatic ring. While direct biological data is sparse, its structural relationship to known neuroactive compounds makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a solid foundation for researchers to understand and utilize this compound in their scientific endeavors. Further research is warranted to fully elucidate its spectroscopic properties, explore its reactivity in greater detail, and investigate its pharmacological profile.

References

- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.

- Chemistry LibreTexts. (2023). Nitrile Reduction.

- Annenkov, V. V., Patwardhan, S. V., Belton, D., Danilovtseva, E. N., & Perry, C. C. (2006). A New Stepwise Synthesis of a Family of Propylamines Derived from Diatom Silaffins and their Activity in Silicification.

- Allen. (n.d.). The reduction of a nitrile by LiAlH4 produces.

- Chemchart. (n.d.). This compound (14773-42-3).

- Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment).

- El-Faham, A., & Albericio, F. (2011). An efficient greener approach for N-acylation of amines in water using benzotriazole chemistry. Molecules, 16(8), 6836-6853.

- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.

- Chegg. (2020). Solved 4. When 3,4-dimethoxybenzaldehyde (below) is reduced.

- Titeler, M., Lyon, R. A., & Glennon, R. A. (1988). Selectivity of serotonergic drugs for multiple brain serotonin receptors. Role of [3H]-4-bromo-2,5-dimethoxyphenylisopropylamine ([3H]DOB), a 5-HT2 agonist radioligand. Biochemical Pharmacology, 37(17), 3245-3252.

- ResearchGate. (n.d.). N-Acylation Reactions of Amines.

- PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid.

- van der Mey, M., Kruk, M. R., Feenstra, M. G., Hogenboom, F., & de Boer, S. F. (1995). Centrally acting serotonergic agents. Synthesis and structure-activity relationships of C-1- or C-3-substituted derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin. Journal of Medicinal Chemistry, 38(18), 3469-3478.

- The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.

- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).

- Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace.

- MDPI. (n.d.). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide.

- Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2595401.

- YouTube. (2022). Reduction of nitriles to amines using LiAlH4.

- ResearchGate. (2023). Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine.

- Chemguide. (n.d.). reducing nitriles to primary amines.

- Jackson, T. A., & Lipscomb, J. D. (2007). L-DOPA dioxygenase activity on 6-substituted dopamine analogs. Biochemistry, 46(30), 8734-8744.

- Crider, A. M., Hemdi, T. F., Hassan, M. N., & Fahn, S. (1984). Synthesis and dopaminergic activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide. Journal of Pharmaceutical Sciences, 73(11), 1585-1587.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- International Headache Society. (n.d.). Serotonin and Other Biogenic Amines.

- Buschauer, A., & Schunack, W. (2001). Chiral Separation of Pheniramine-Like 3-phenyl-3-heteroarylpropylamines by CE and HPLC Methods. Chirality, 13(7), 355-364.

- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- PubMed. (2024). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors.

- CABI Digital Library. (2014). Phytochemical screening by FTIR spectroscopic analysis of leaf extracts of selected Indian Medicinal plants.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Gai, Z. X., et al. (2010). Antidepressant-like pharmacological profile of 3-(4-fluorophenylselenyl)-2,5-diphenylselenophene: Involvement of serotonergic system. European Journal of Pharmacology, 649(1-3), 193-199.

- ResearchGate. (n.d.). FTIR spectrum of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline.

- PubMed. (2002). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method.

- PubMed Central. (n.d.). Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of propylamine.

- Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis.

- PubMed. (1977). Conformational analogues of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides.

- MDPI. (2021). Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate.

- PubMed. (2004). New insights into the molecular actions of serotonergic antimigraine drugs.

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. This compound (14773-42-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 6. The reduction of a nitrile by LiAlH_( 4 ) produes : [allen.in]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 3-(3,4-二甲氧基苯基)丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. updatepublishing.com [updatepublishing.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Barabanov - Russian Journal of Organic Chemistry [medjrf.com]

- 15. Conformational analogues of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Selectivity of serotonergic drugs for multiple brain serotonin receptors. Role of [3H]-4-bromo-2,5-dimethoxyphenylisopropylamine ([3H]DOB), a 5-HT2 agonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Centrally acting serotonergic agents. Synthesis and structure-activity relationships of C-1- or C-3-substituted derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and dopaminergic activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ihs-headache.org [ihs-headache.org]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-(3,4-Dimethoxyphenyl)propan-1-amine (CAS: 14773-42-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3,4-Dimethoxyphenyl)propan-1-amine, also known as homoveratrylamine, is a pivotal chemical intermediate, particularly in the synthesis of isoquinoline alkaloids and their analogues. This guide provides an in-depth exploration of its chemical and physical properties, established synthesis protocols, key applications in medicinal chemistry, and robust analytical characterization methods. By elucidating the causality behind experimental choices and providing validated methodologies, this document serves as a critical resource for professionals engaged in synthetic chemistry and drug discovery.

Core Chemical Identity and Physicochemical Properties

This compound is a primary amine derivative of dimethoxybenzene. Its structure, featuring a flexible propyl chain and an electron-rich aromatic ring, makes it an ideal precursor for constructing complex heterocyclic systems.

Table 1: Physicochemical Data for this compound [1]

| Property | Value |

| CAS Number | 14773-42-3 |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| IUPAC Name | This compound |

| Synonyms | Homoveratrylamine, 3-(3,4-Dimethoxyphenyl)propylamine |

| Appearance | Liquid |

| Boiling Point | 296.2 °C at 760 mmHg[1][2] |

| Density | 1.025 g/cm³[1] |

| Flash Point | 144.8 °C[1] |

| InChI Key | WYYQSKUMIFPNFW-UHFFFAOYSA-N[1] |

Synthesis and Manufacturing: A Mechanistic Perspective

The most common and reliable synthesis of this compound involves the reduction of a nitrile precursor, 3-(3,4-dimethoxyphenyl)propanenitrile. This method is favored for its high yield and the relative accessibility of starting materials.

Dominant Synthetic Pathway: Nitrile Reduction

The reduction of 3-(3,4-dimethoxyphenyl)propanenitrile to the corresponding primary amine is a cornerstone of its synthesis. The choice of reducing agent is critical and dictates the experimental conditions.

-

Causality of Reagent Choice : Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent highly effective for converting nitriles to primary amines.[3] Its high reactivity necessitates an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent violent quenching with protic sources. The reaction proceeds via a nucleophilic attack of the hydride ion on the nitrile carbon, followed by workup with water and base to hydrolyze the intermediate aluminum complexes and liberate the free amine. Catalytic hydrogenation offers a milder, industrially scalable alternative, though it may require higher pressures and temperatures.

Experimental Protocol: LiAlH₄ Reduction of 3-(3,4-Dimethoxyphenyl)propanenitrile

This protocol describes a laboratory-scale synthesis yielding the target amine.

Step 1: Reaction Setup

-

Under an inert atmosphere (Nitrogen or Argon), a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel is charged with a suspension of Lithium Aluminum Hydride (1.1 eq.) in anhydrous Tetrahydrofuran (THF).

-

Scientist's Rationale: An inert atmosphere and anhydrous conditions are paramount to prevent the deactivation of the highly reactive LiAlH₄.

Step 2: Addition of Precursor

-

3-(3,4-dimethoxyphenyl)propanenitrile (1.0 eq.) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Scientist's Rationale: Slow, cooled addition is crucial to manage the initial exothermic reaction and prevent dangerous temperature spikes.

Step 3: Reflux

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Scientist's Rationale: Heating provides the necessary activation energy to drive the reduction to completion.

Step 4: Workup and Quenching

-

The flask is cooled to 0 °C, and the reaction is cautiously quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup).

-

Scientist's Rationale: This specific sequence for quenching is a well-established safety procedure that precipitates the aluminum salts as a granular solid, which is easily filtered, simplifying purification.

Step 5: Isolation and Purification

-

The resulting slurry is filtered, and the solid aluminum salts are washed thoroughly with THF or ethyl acetate.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound as a clear oil.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The primary utility of this amine is as a nucleophilic building block for synthesizing tetrahydroisoquinolines, a core scaffold in numerous natural products and pharmaceuticals.[4][5]

The Pictet-Spengler Reaction

This compound is a classic substrate for the Pictet-Spengler reaction, which constructs the tetrahydroisoquinoline skeleton.[6][7][8] The reaction involves the condensation of the β-arylethylamine (in this case, our topic compound) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[6][7]

-

Mechanism Insight : The reaction begins with the formation of a Schiff base (imine), which is then protonated under acidic conditions to form a highly electrophilic iminium ion.[7][9] The electron-rich dimethoxyphenyl ring then acts as an intramolecular nucleophile, attacking the iminium carbon to forge the new heterocyclic ring.[7] The choice of acid catalyst and reaction temperature is critical, as less nucleophilic aromatic rings like the phenyl group often require harsher conditions, such as refluxing with strong acids.[6]

Logical Pathway: Pictet-Spengler Synthesis

Caption: Key steps of the Pictet-Spengler tetrahydroisoquinoline synthesis.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a complete profile.

Spectroscopic Identification

Table 2: Representative Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons (~6.7-6.8 ppm), methoxy groups (~3.8 ppm), and the aliphatic propyl chain protons (multiplets between ~1.7-2.8 ppm). The amine protons (NH₂) will appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons (~111-149 ppm), methoxy carbons (~56 ppm), and aliphatic carbons (~30-45 ppm).[10] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine, ~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), and C-O stretching (ether, ~1250 cm⁻¹).[10] |

| Mass Spectrometry | The molecular ion peak [M]⁺ corresponding to the compound's molecular weight (195.26). |

Methodology Note: NMR spectra are typically recorded in deuterated chloroform (CDCl₃) or DMSO-d₆.[10] IR spectra can be obtained from a neat film on salt plates.

Chromatographic Purity Assessment

Table 3: Exemplar HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 reverse-phase, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Expected Result | A single major peak indicating high purity (>98%). |

Scientist's Rationale: Reverse-phase HPLC is ideal for separating organic molecules of moderate polarity. The use of a C18 column provides excellent retention, while a water/acetonitrile gradient allows for the efficient elution of the compound. UV detection at 280 nm is suitable due to the strong absorbance of the dimethoxyphenyl chromophore.

Safety, Handling, and Storage

Proper handling is crucial due to the compound's potential hazards.

-

Hazard Identification : Harmful if swallowed. Causes skin irritation and serious eye damage.[11] May cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[12][13] Use in a well-ventilated area or under a chemical fume hood.[11][12]

-

Handling : Avoid contact with skin, eyes, and clothing.[12] Do not breathe vapors.[12] Wash hands thoroughly after handling.[12]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

References

- Wikipedia. Pictet–Spengler reaction.

- Blotny, G. 3-(3,4-DIMETHOXY-PHENYL)-PROPYLAMINE | 14773-42-3.

- MOLBASE. This compound 14773-42-3.

- Chemchart. This compound (14773-42-3).

- NROChemistry. Pictet-Spengler Reaction.

- Digital Commons@DePaul. Chemical Reaction Kinetics of the Pictet-Spengler Reaction.

- Wiley-VCH. Supporting Information.

- PubMed Central (PMC). The Pictet-Spengler Reaction Updates Its Habits.

- ResearchGate. The mechanism of the Pictet–Spengler reaction.

- The Royal Society of Chemistry. Supplementary Information.

- MDPI. Supplementary Information File.

- PharmaCompass. 3,4-Dimethoxyphenethylamine (Homoveratrylamine).

- ResearchGate. Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides.

- MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.

- Adroit PharmaChem. Homoveratrylamine Manufacturer & Exporter in India.

- Google Patents. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.

- Google Patents. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine.

- MySkinRecipes. 1-(3,4-dimethoxyphenyl)propan-1-amine hydrochloride.

- PrepChem.com. Synthesis of A: 3-(4-Methoxyphenyl)propylamine.

- MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. molbase.com [molbase.com]

- 3. prepchem.com [prepchem.com]

- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(3,4-dimethoxyphenyl)propan-1-amine hydrochloride [myskinrecipes.com]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. via.library.depaul.edu [via.library.depaul.edu]

- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. enamine.enamine.net [enamine.enamine.net]

- 13. fishersci.com [fishersci.com]

A Technical Guide to 3-(3,4-Dimethoxyphenyl)propan-1-amine (CAS: 14773-42-3): Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 3-(3,4-dimethoxyphenyl)propan-1-amine, a key organic building block for professionals in research and drug development. The document elucidates its fundamental physicochemical properties, centered on its molecular weight of 195.26 g/mol , and provides detailed, field-proven protocols for its synthesis and analytical characterization.[1] A critical distinction is drawn between this compound and its lower homolog, 3,4-dimethoxyphenethylamine (DMPEA), to prevent ambiguity in research applications. The guide explores the compound's strategic importance as a versatile scaffold in medicinal chemistry, particularly for developing novel central nervous system (CNS) agents, supported by validated methodologies and workflows.

Introduction: Chemical Identity and Strategic Significance

The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neurotransmitters, hormones, and pharmacologically active compounds.[2] Within this class, this compound (Figure 1) represents a significant, yet nuanced, structural variant. It features the characteristic dimethoxy-substituted aromatic ring, common to many neuroactive compounds, connected to a primary amine via a three-carbon propyl chain.

A point of critical importance for researchers is the distinction between this compound and its more widely documented analogue, 2-(3,4-dimethoxyphenyl)ethan-1-amine, also known as 3,4-dimethoxyphenethylamine (DMPEA) or homoveratrylamine.[3][4] The additional methylene group in the propyl chain of the subject compound fundamentally alters its spatial and conformational properties. This extension increases lipophilicity and modifies the distance between the aromatic system and the basic nitrogen center, which can profoundly influence binding affinity, selectivity, and pharmacokinetic profiles when designing ligands for biological targets.

This guide serves as an authoritative resource, consolidating essential technical data and methodologies to empower researchers to effectively synthesize, characterize, and strategically deploy this compound in drug discovery programs.

Caption: Chemical Formula of the core compound.

Physicochemical Properties

Accurate characterization begins with a solid understanding of a compound's fundamental physicochemical properties. These data are crucial for reaction planning, purification, formulation, and analytical method development. The key properties of this compound are summarized in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇NO₂ | [1] |

| Molecular Weight | 195.26 g/mol | [1][5] |

| CAS Number | 14773-42-3 | [6] |

| IUPAC Name | This compound | |

| Synonyms | 3-(3,4-dimethoxyphenyl)-1-propanamine, 3,4-Dimethoxybenzenepropanamine | [1] |

| Physical Form | Liquid | |

| InChI Key | WYYQSKUMIFPNFW-UHFFFAOYSA-N | [6] |

| SMILES | COC1=C(OC)C=C(CCCN)C=C1 | [6] |

| Storage Conditions | Store at room temperature under an inert atmosphere. | [7] |

Synthesis and Manufacturing

While numerous synthetic routes exist for phenethylamines, a robust and scalable method for producing this compound involves the reduction of the corresponding propanamide. This approach is favored for its high fidelity and the commercial availability of starting materials. The causality behind this choice lies in the power of hydride-reducing agents, like Lithium Aluminium Hydride (LiAlH₄), to completely reduce the amide carbonyl group to a methylene group without affecting the aromatic methoxy ethers.

Representative Synthetic Protocol: Reduction of 3-(3,4-dimethoxyphenyl)propanamide

This protocol is adapted from established methodologies for the reduction of similar aromatic amides.[8]

Step 1: Reaction Setup

-

In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Lithium Aluminium Hydride (LiAlH₄) (0.01 mol) to 500 mL of anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

-

Place 3-(3,4-dimethoxyphenyl)propanamide (0.05 mol) in the thimble of a Soxhlet extractor fitted to the reaction flask.

-

Expert Insight: Using a Soxhlet extractor allows for the slow, continuous addition of the amide to the reducing agent. This helps control the exothermic reaction and prevents the formation of side products.

-

Step 2: Reduction

-

Heat the flask to reflux. The THF solvent will cycle through the Soxhlet extractor, gradually dissolving the amide and introducing it into the reaction mixture.

-

Maintain reflux for a minimum of 3 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).

Step 3: Quenching and Work-up

-

Cool the reaction mixture to 0°C in an ice bath.

-

Cautiously and sequentially add 3.5 mL of water, followed by 3.5 mL of 15% aqueous sodium hydroxide, and finally 10.5 mL of water. This procedure, known as the Fieser workup, safely quenches the excess LiAlH₄ and results in a granular precipitate that is easy to filter.

-

Stir the resulting mixture at room temperature for 30 minutes.

Step 4: Isolation and Purification

-

Filter the mixture to remove the aluminum salts. Wash the filter cake with additional THF.

-

Combine the filtrate and washes, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, a colorless oil, can be purified by distillation (e.g., Kugelrohr) to yield the final this compound.

Caption: High-level workflow for the synthesis of this compound.

Analytical Characterization

Self-validating protocols require rigorous analytical confirmation of the final product's identity and purity. A multi-technique approach is essential for unambiguous characterization.

General Analytical Workflow

The following protocols outline a standard workflow for the characterization of the synthesized amine. This workflow ensures that both the chemical structure and the sample purity meet the stringent requirements for drug development research.

Caption: Standard analytical workflow for compound validation.

Protocol: Purity Determination by HPLC

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid).

-

Detection: UV at 280 nm.

-

Procedure: Dissolve a small sample in the mobile phase, inject, and analyze the chromatogram. Purity is determined by the area percentage of the main peak.

Protocol: Identity Confirmation by GC-MS

-

System: Gas chromatograph coupled to a mass spectrometer.[9][10]

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Method: Inject a diluted sample. The GC will separate the compound from any volatile impurities.

-

Expected Results: The mass spectrometer should show a molecular ion peak (M+) corresponding to the molecular weight (195.26). The fragmentation pattern will provide further structural confirmation.

Protocol: Structural Elucidation by NMR Spectroscopy

-

System: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).

-

¹H NMR: The proton spectrum is expected to show distinct signals for:

-

Aromatic protons on the substituted ring.

-

Two singlets for the two non-equivalent methoxy groups (~3.9 ppm).

-

Multiplets corresponding to the three methylene groups of the propyl chain.

-

A broad singlet for the amine (NH₂) protons.

-

-

¹³C NMR: The carbon spectrum will confirm the presence of 11 unique carbon atoms, including the aromatic carbons, methoxy carbons, and propyl chain carbons.[10]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a highly valuable molecular scaffold. Its utility stems from the strategic combination of a primary amine, which serves as a versatile chemical handle, and the dimethoxyphenyl moiety, a common feature in CNS-active drugs.

Key Application Areas:

-

Scaffold for CNS Drug Discovery: The compound is an ideal starting point for synthesizing novel ligands targeting CNS receptors. The primary amine can be readily functionalized to form amides, ureas, sulfonamides, or secondary/tertiary amines, allowing for systematic exploration of a chemical space.[7] The structural similarity to dopamine derivatives makes it a compelling precursor for agents targeting dopaminergic or serotonergic pathways.[7]

-

Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, understanding how molecular structure relates to biological activity is paramount. By using this compound as a parent structure, chemists can create a library of analogs with modifications to the amine or the aromatic ring. Comparing the activity of these analogs provides crucial insights into the pharmacophore required for desired biological effects.

-

Development of Novel Antidepressants and Antipsychotics: The phenethylamine core is present in many existing CNS drugs. The extended propyl chain of this compound offers a unique spatial arrangement that can lead to novel receptor interaction profiles, potentially yielding compounds with improved efficacy or reduced side effects compared to existing treatments.[7]

Caption: Role as a versatile precursor in medicinal chemistry workflows.

Conclusion

This compound is a strategically important, yet often overlooked, chemical entity in the field of drug discovery. With a molecular weight of 195.26 g/mol , its true value lies not in its intrinsic biological activity but in its role as a versatile and adaptable building block. The additional carbon in its alkyl chain distinguishes it from DMPEA, offering researchers a tool to modulate physicochemical and pharmacological properties with precision. The synthetic and analytical protocols detailed in this guide provide a reliable framework for its preparation and validation, ensuring high-quality material for demanding research applications. As the quest for novel therapeutics continues, the intelligent application of such fundamental scaffolds will remain essential for the design and development of next-generation medicines.

References

- Wikipedia. 3,4-Dimethoxyphenethylamine. [Link]

- Bindler E, Sanghvi I, Gershon S. Pharmacological and behavioral characteristics of 3-4, dimethoxyphenylethamine and its n-acetyl derivative. Arch Int Pharmacodyn Ther. 1968 Nov;176(1):1-10. [Link]

- Sensagent. 3,4-Dimethoxyphenethylamine. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of 3,4-Dimethoxyphenethylamine (CAS: 120-20-7). [Link]

- Chemchart. This compound (14773-42-3). [Link]

- Environmental Contaminants Encyclopedia. Analytical Methods. [Link]

- PubChem. 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one. [Link]

- MySkinRecipes. 1-(3,4-dimethoxyphenyl)propan-1-amine hydrochloride. [Link]

- ResearchGate. Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. [Link]

- MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

- Google Patents. Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.

- PrepChem.com. Synthesis of A: 3-(4-Methoxyphenyl)propylamine. [Link]

- AZoM. Chemists Make Strides to Simplify Drug Design, Synthesis. [Link]

- OPUS at the University of Siegen. Analytical Methods. [Link]

- ResearchGate. Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)

- MDPI. Analytical Methods Used in Determining Antioxidant Activity: A Review. [Link]

- International Journal of Pharmaceutical Sciences. Pro-Drug Development. [Link]

- PubMed.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. CAS 120-20-7: 3,4-Dimethoxyphenethylamine | CymitQuimica [cymitquimica.com]

- 3. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 4. 3,4-Dimethoxyphenethylamine [medbox.iiab.me]

- 5. 1-(3,4-dimethoxyphenyl)propan-1-amine | 101589-21-3 [chemicalbook.com]

- 6. This compound (14773-42-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. 1-(3,4-dimethoxyphenyl)propan-1-amine hydrochloride [myskinrecipes.com]

- 8. prepchem.com [prepchem.com]

- 9. env.go.jp [env.go.jp]

- 10. researchgate.net [researchgate.net]

3-(3,4-Dimethoxyphenyl)propan-1-amine IUPAC name

An In-depth Technical Guide: 3-(3,4-Dimethoxyphenyl)propan-1-amine

Abstract: This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and organic synthesis. We will detail its chemical identity, a robust and validated multi-step synthesis protocol with mechanistic insights, and a full spectroscopic characterization profile. Furthermore, this document explores the compound's significance and applications within drug development, particularly for central nervous system agents, owing to its structural analogy to key neurotransmitters. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical grounding and practical, field-proven methodologies.

Chemical Identity and Significance

This compound is a primary amine derivative of the phenethylamine scaffold. Its structure is characterized by a 3,4-dimethoxy substituted benzene ring connected to a propyl amine chain. This substitution pattern is of high interest in medicinal chemistry as it is found in numerous bioactive molecules and is structurally related to the neurotransmitter dopamine.[1][2] The methoxy groups serve as bioisosteres for hydroxyl groups, often improving metabolic stability and bioavailability.

The compound's value lies in its utility as a versatile building block for constructing more complex molecular architectures.[2] The primary amine functional group is a key handle for a variety of chemical transformations, including amide bond formation, reductive amination, and the synthesis of heterocyclic systems, making it a valuable precursor in the development of novel therapeutic agents.[3][4]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 14773-42-3[5] |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol [6] |

| InChI Key | WYYQSKUMIFPNFW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)CCCN)OC[5] |

Synthesis and Mechanistic Insights

A reliable and scalable synthesis of this compound can be achieved from the readily available starting material 3-(3,4-dimethoxyphenyl)propanoic acid.[7] The most direct and high-yielding approach involves the reduction of the corresponding amide. This pathway is favored for its operational simplicity and the high selectivity of modern reducing agents.

The overall synthetic workflow is illustrated below. It begins with the conversion of the carboxylic acid to an amide, followed by a powerful reduction to yield the target primary amine.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Amide Reduction

This protocol details the reduction of 3-(3,4-dimethoxyphenyl)propanamide. A similar procedure utilizing Lithium Aluminium Hydride (LiAlH₄) for the reduction of a related propanamide has been demonstrated to be effective.[8]

Step 1: Synthesis of 3-(3,4-Dimethoxyphenyl)propanamide

-

To a round-bottom flask charged with 3-(3,4-dimethoxyphenyl)propanoic acid (1.0 equiv), add thionyl chloride (1.2 equiv) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 2 hours, then heat to 50 °C for 1 hour until gas evolution ceases.

-

Remove excess thionyl chloride under reduced pressure. The resulting crude acid chloride is used directly.

-

In a separate flask, cool an aqueous solution of ammonium hydroxide (30%, ~10 equiv) to 0 °C.

-

Add the crude acid chloride dropwise to the cold ammonium hydroxide solution with vigorous stirring.

-

A precipitate will form. Continue stirring for 1 hour as the mixture warms to room temperature.

-

Collect the solid amide by vacuum filtration, wash with cold water, and dry under vacuum. The purity is typically sufficient for the next step.

Step 2: Reduction of 3-(3,4-Dimethoxyphenyl)propanamide to the Target Amine

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagent Suspension: Under a positive pressure of nitrogen, charge the flask with Lithium Aluminium Hydride (LiAlH₄) (1.5 equiv) and anhydrous tetrahydrofuran (THF). Stir to form a uniform grey suspension.

-

Substrate Addition: Dissolve 3-(3,4-dimethoxyphenyl)propanamide (1.0 equiv) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Causality Insight: The use of LiAlH₄ is critical as it is one of the few reagents powerful enough to reduce an amide directly to an amine. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

-

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting amide is consumed.

-

Workup (Fieser method): Cool the reaction to 0 °C in an ice bath. Cautiously and sequentially add dropwise:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water.

-

Causality Insight: This specific workup procedure is designed to quench excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid, simplifying the purification process significantly.

-

-

Purification: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude amine.

-

Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a complete spectroscopic analysis is required. The following table summarizes the expected data based on the compound's structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | δ ~6.8 (d, 1H, Ar-H), δ ~6.7 (m, 2H, Ar-H), δ 3.85 (s, 6H, 2x -OCH₃), δ ~2.7 (t, 2H, -CH₂-NH₂), δ ~2.6 (t, 2H, Ar-CH₂-), δ ~1.8 (quint, 2H, -CH₂-CH₂-CH₂-), δ ~1.5 (br s, 2H, -NH₂) |

| ¹³C NMR | δ ~149.0 (Ar-C-O), δ ~147.5 (Ar-C-O), δ ~134.0 (Ar-C), δ ~120.5 (Ar-C-H), δ ~112.0 (Ar-C-H), δ ~111.5 (Ar-C-H), δ 55.9 (-OCH₃), δ 55.8 (-OCH₃), δ ~42.0 (-CH₂-NH₂), δ ~33.5 (-CH₂-CH₂-CH₂-), δ ~32.0 (Ar-CH₂-) |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 195. Expected fragments from benzylic cleavage (m/z = 151) and loss of amine group. |

| IR (Infrared) | 3300-3400 cm⁻¹ (N-H stretch, primary amine), 2850-3000 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O ether stretch) |

Applications in Research and Drug Development

The structural core of this compound is a privileged scaffold in medicinal chemistry. Its applications are primarily focused on its role as a key intermediate for compounds targeting the central nervous system (CNS).

-

Precursor for CNS Agents: The phenethylamine backbone is fundamental to many neurotransmitters. This compound serves as a building block for developing novel antidepressants, antipsychotics, and other CNS-active agents.[2]

-